(2-Chloro-4-(difluoromethoxy)phenyl)methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloro-4-hydroxybenzaldehyde with difluoromethyl ether in the presence of a base, followed by reduction to the methanol derivative .
Industrial Production Methods
Industrial production methods for (2-Chloro-4-(difluoromethoxy)phenyl)methanol are not widely documented.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-(difluoromethoxy)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of (2-Chloro-4-(difluoromethoxy)phenyl)aldehyde or (2-Chloro-4-(difluoromethoxy)phenyl)carboxylic acid.
Reduction: Formation of (2-Chloro-4-(difluoromethoxy)phenyl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-4-(difluoromethoxy)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-4-fluorophenyl)methanol
- (2-Chloro-4-methoxyphenyl)methanol
- (2-Chloro-4-(trifluoromethoxy)phenyl)methanol
Uniqueness
(2-Chloro-4-(difluoromethoxy)phenyl)methanol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
[2-chloro-4-(difluoromethoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O2/c9-7-3-6(13-8(10)11)2-1-5(7)4-12/h1-3,8,12H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDYQXGJVNZULD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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